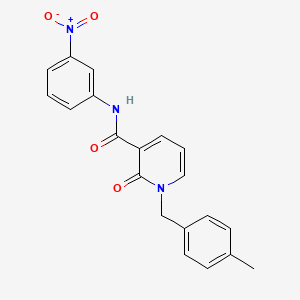

![molecular formula C8H5ClN2O B2652609 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1020034-59-6](/img/structure/B2652609.png)

7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

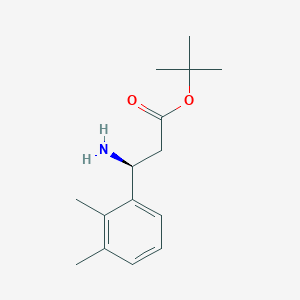

7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1020034-59-6 . It has a molecular weight of 180.59 . The compound is a yellow solid at room temperature . It is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, imidazo[1,2-a]pyridines have been studied for their reactivity. They can undergo various radical reactions for direct functionalization .Physical And Chemical Properties Analysis

This compound is a yellow solid . The compound is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Rotors

A study by Jadhav & Sekar (2017) described the synthesis of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. These FMRs have applications in sensing viscosity, showing significant emission intensity enhancement in viscous environments. The study highlights the potential of such compounds in fluorescent probing and sensing applications.

Antimetabolite Synthesis

Itoh, Ono, Sugawara, and Mizuno (1982) investigated the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus, an important step in the synthesis of chloroimidazo[4,5-b]pyridine nucleosides. This process is critical in preparing potential antimetabolites, as detailed in their study (Itoh et al., 1982).

Synthesis of Heterocyclic Chalcones

Quiroga et al. (2010) explored the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes and their use in synthesizing heterocyclic chalcones. This study (Quiroga et al., 2010) highlights the relevance of chloroimidazo pyridine derivatives in creating complex organic structures with potential biological activity.

Biological Imaging

Wu, Zhao, Dai, Su, and Zhao (2016) developed a fluorescent probe for hypochlorite using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbaldehyde. This probe, as described in their study (Wu et al., 2016), has applications in biological imaging, demonstrating the versatility of chloroimidazo pyridine derivatives in bioanalytical chemistry.

Aminooxygenation and Hydroamination

In the research by Mohan, Rao, and Adimurthy (2013), aqueous syntheses of methylimidazo[1,2-a]pyridines were reported, highlighting the use of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehydes in aminooxygenation and hydroamination processes. Their study (Mohan et al., 2013) provides insights into novel synthetic methods for these compounds.

Synthesis of Pyrazolo[4,3-c]pyridines

Vilkauskaitė, Šačkus, and Holzer (2011) used 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes to synthesize pyrazolo[4,3-c]pyridines. This study (Vilkauskaitė et al., 2011) exemplifies the application of chloroimidazo pyridine derivatives in creating complex heterocyclic compounds.

Synthesis of Coordination Polymers

Yin, Li, Yan, and Yong (2021) used 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid to construct coordination polymers. Their research (Yin et al., 2021) demonstrates the application of chloroimidazo pyridine derivatives in material science, particularly in the development of supramolecular frameworks with potential photoluminescent or magnetic properties.

Synthesis of Unnatural DNA Bases

Ghosh, Ghosh, and Ghosh (2021) explored the excited-state properties of pyrrole-2-carbaldehyde, a component of an unnatural nucleic acid base pair with 7-(2-thienyl)imidazo[4,5-b]pyridine. This research (Ghosh et al., 2021) highlights the potential of chloroimidazo pyridine derivatives in the study of DNA stability and reactivity upon UV-visible light irradiation.

Corrosion Inhibition

Ghazoui et al. (2013) examined the inhibitive effect of a 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivative on C38 steel corrosion. Their study (Ghazoui et al., 2013) found that this compound effectively inhibits corrosion, showcasing the application of chloroimidazo pyridine derivatives in material preservation and industrial applications.

Eigenschaften

IUPAC Name |

7-chloroimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFSBBLEFJJPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

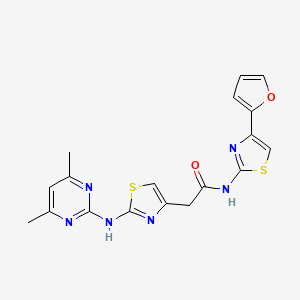

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2652530.png)

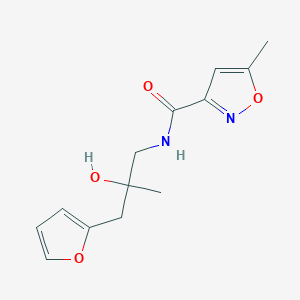

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)

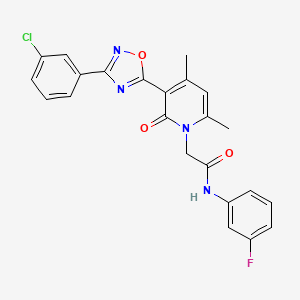

![N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2652533.png)

![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2652544.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)